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molecular formula C9H10O B1220400 Chromane CAS No. 493-08-3

Chromane

Cat. No. B1220400
M. Wt: 134.17 g/mol
InChI Key: VZWXIQHBIQLMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08377960B2

Procedure details

Commercially available chromanone 11a (9.78 g, 66.0 mmol) dissolved in AcOH (20 mL) is added to a suspension of zinc dust (108 g, 1.65 mol) in AcOH (150 mL). The mixture is heated to 100° C. and is stirred mechanically overnight. The mixture is then filtered through Celite® (washed with EtOAc, 100 mL), diluted with PhMe (300 mL) and the solution is evaporated to give chroman intermediate 11b (8.45 g, 95% yield).
Quantity
9.78 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
108 g
Type
catalyst
Reaction Step Two
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]2[O:11][CH2:10][CH2:9][C:7](=O)[C:5]=2[CH:6]=1>CC(O)=O.[Zn]>[O:11]1[C:4]2[C:5](=[CH:6][CH:1]=[CH:2][CH:3]=2)[CH2:7][CH2:9][CH2:10]1

Inputs

Step One
Name
Quantity
9.78 g
Type
reactant
Smiles
C=1C=CC2=C(C1)C(=O)CCO2
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
108 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
is stirred mechanically overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is then filtered through Celite® (washed with EtOAc, 100 mL)
ADDITION
Type
ADDITION
Details
diluted with PhMe (300 mL)
CUSTOM
Type
CUSTOM
Details
the solution is evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1CCCC2=CC=CC=C12
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 8.45 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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